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Compound of Interest

Compound Name: Ansofaxine

Cat. No.: B1682980

Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class
serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of
major depressive disorder (MDD) in China and under development in other countries.[1][2][3]
As a prodrug of desvenlafaxine, its uniqgue pharmacological profile is characterized by
enhanced dopamine neurotransmission compared to its active metabolite and other SNRIS.[4]
This document provides an in-depth summary of the key preclinical data for Ansofaxine,
focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal
models.

Pharmacodynamics: In Vitro and In Vivo Profile

Ansofaxine's primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine
(NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key
monoamines.[4][5][6]

Data Presentation: Monoamine Reuptake Inhibition

The in vitro binding affinity and reuptake inhibition potency of Ansofaxine have been
characterized, demonstrating its function as a triple reuptake inhibitor.

Table 1: In Vitro Monoamine Reuptake Inhibition of Ansofaxine
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Transporter Parameter Value Reference
Serotonin (SERT) IC50 31.4+£0.4 nM [1]
Norepinephrine (NET)  IC50 586.7 + 83.6 nM [1]
Dopamine (DAT) IC50 733.2+10.3nM [1]

Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for

NET, and 491 nM for DAT.[3]

Data Presentation: In Vivo Neurochemical Effects

Microdialysis studies in rats have confirmed that Ansofaxine administration leads to a

significant and sustained increase in extracellular levels of all three monoamines in the brain.

Table 2: In Vivo Neurochemical Effects in Rat Striatum

. . Effect on
Administration .
Monoamine Levels

Comparison to
. Reference
Desvenlafaxine

Increased

) extracellular levels of
Acute & Chronic (up

Serotonin,
to 14 days)

Norepinephrine, and

Dopamine.

Greater increase in all
three monoamines,

[1]141[5]

especially dopamine.

Signaling Pathway: Mechanism of Action

Ansofaxine acts as a prodrug that, after administration, is converted to its active metabolite,

desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.
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Caption: Mechanism of Ansofaxine as a triple reuptake inhibitor.

Preclinical Efficacy in Animal Models

Ansofaxine has demonstrated significant antidepressant-like effects in various rodent models
of depression.

Data Presentation: Efficacy in Depression Models

Table 3: Efficacy of Ansofaxine in Rodent Models of Depression
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Model Species Key Findings Reference
Acute and chronic
administration

Forced Swim Test Rat decreased immobility [1]

time more effectively

than desvenlafaxine.

"Two-Hit" Stress
Model

Mouse

Reversed depressive-

like behaviors

(anhedonia,

behavioral despair) in [1]
sucrose preference,

tail suspension, and

forced swim tests.

Increased dendritic
spine density in CA1 [1]

hippocampal neurons.

Reduced

hypermethylation of

the oxytocin receptor [1]
gene (Oxtr) in the
hippocampus.

Experimental Protocols

1. In Vivo Microdialysis in Rat Striatum

o Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.

o Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was

stereotaxically implanted into the striatum. After a recovery period, artificial cerebrospinal

fluid was perfused through the probe at a constant rate. Dialysate samples were collected at

regular intervals before and after oral or intravenous administration of Ansofaxine or a

comparator drug. The concentrations of monoamines in the dialysate were quantified using

high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
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2. "Two-Hit" Stress Model in Mice
¢ Objective: To induce a depressive-like phenotype by combining early-life and adult stress.
e Method:

o First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified
period daily during their early postnatal development.

o Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat
stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident

mouse.

o Drug Administration: Following the stress protocols, mice received daily oral administration
of Ansofaxine (LPM570065) or vehicle.

o Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors,
including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test,
and the Forced Swimming Test (to measure behavioral despair).[1]

Experimental Workflow: "Two-Hit" Stress Protocol

The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress
model used to evaluate the antidepressant efficacy of Ansofaxine.

Caption: Experimental workflow for the "two-hit" stress model.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies have been conducted to establish the safety
profile of Ansofaxine.

Data Presentation: Acute Oral Toxicity

Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats
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Number of Deaths | Total

Dose Group . Reference
500 mg/kg 0/20 [1]
1000 mg/kg 2120 [1]
2000 mg/kg 7120 [1]

Experimental Protocol: Acute Oral Toxicity Study

o Objective: To determine the acute toxicity and lethal dose of a single oral administration of

Ansofaxine.

o Method: Sprague-Dawley rats (equal numbers of males and females) were administered a
single oral dose of Ansofaxine at 500, 1000, or 2000 mg/kg. The animals were then
observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14
days post-dosing. A full necropsy was performed on all animals at the end of the observation
period.[1]

Logical Relationship: From Mechanism to Effect

Ansofaxine's therapeutic effects are a direct consequence of its core mechanism, which
triggers a cascade of neurobiological changes.

Caption: Logical flow from mechanism to therapeutic effect.

Conclusion

The preclinical data for Ansofaxine (LY03005) establish it as a potent triple reuptake inhibitor
with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels.
Efficacy has been demonstrated in multiple rodent models of depression, where it not only
reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety
profile established in preclinical toxicology studies has supported its progression into clinical
trials. These findings provide a strong scientific rationale for the therapeutic potential of
Ansofaxine in treating major depressive disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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